molecular formula C20H24N2O4 B12970320 4,4'-Di-tert-butyl-2,2'-dinitro-1,1'-biphenyl

4,4'-Di-tert-butyl-2,2'-dinitro-1,1'-biphenyl

Cat. No.: B12970320
M. Wt: 356.4 g/mol
InChI Key: MKMFLTVFVAEHFF-UHFFFAOYSA-N
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Description

4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two nitro groups and two tert-butyl groups attached to the biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’-Di-tert-butylbiphenyl. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products

    Reduction: 4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Lacks the nitro groups, making it less reactive in redox reactions.

    4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical properties and reactivity.

Uniqueness

4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both nitro and tert-butyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective reduction and substitution reactions makes it valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-tert-butyl-1-(4-tert-butyl-2-nitrophenyl)-2-nitrobenzene

InChI

InChI=1S/C20H24N2O4/c1-19(2,3)13-7-9-15(17(11-13)21(23)24)16-10-8-14(20(4,5)6)12-18(16)22(25)26/h7-12H,1-6H3

InChI Key

MKMFLTVFVAEHFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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